![molecular formula C17H21N3O2 B7455195 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7455195.png)
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as DNQX, is a synthetic compound that has been widely used in scientific research to study the function and properties of ionotropic glutamate receptors.
Wirkmechanismus
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione blocks the activity of AMPA receptors by binding to a specific site on the receptor, known as the glutamate binding site. This prevents the binding of glutamate, which is the natural ligand for AMPA receptors, and thus inhibits the activity of the receptor. By blocking the activity of AMPA receptors, 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can affect various physiological processes that are mediated by these receptors.
Biochemical and Physiological Effects:
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can inhibit the activity of AMPA receptors in a dose-dependent manner, with higher concentrations leading to more complete inhibition. In vivo studies have shown that 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can affect various physiological processes such as synaptic plasticity, learning and memory, and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is that it is a specific and potent antagonist of AMPA receptors, which allows researchers to selectively block the activity of these receptors. However, 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione also has some limitations, such as its non-specific effects on other ion channels and receptors, as well as its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is the development of more selective and potent antagonists of AMPA receptors, which could help researchers better understand the role of these receptors in various physiological processes. Another area of interest is the use of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione in combination with other drugs or treatments, which could enhance its therapeutic potential. Finally, further research is needed to better understand the long-term effects of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione on neuronal function and behavior, as well as its potential applications in the treatment of neurological disorders.
Synthesemethoden
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the synthesis of 4,5-dihydro-1H-imidazole-2-thione, which is then reacted with 3-bromo-2-chloromethylquinoxaline to produce 3-(2-chloromethylquinoxalin-3-yl)-4,5-dihydro-1H-imidazole-2-thione. This intermediate is then reacted with 2-chloroacetonitrile to produce 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is commonly used in scientific research to study the function and properties of ionotropic glutamate receptors, which are involved in various physiological processes such as learning and memory, synaptic plasticity, and neurodegeneration. 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a non-competitive antagonist of AMPA receptors, which are a subtype of ionotropic glutamate receptors. By blocking the activity of AMPA receptors, 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can help researchers understand the role of these receptors in various physiological processes.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15-17(8-3-4-9-17)18-16(22)20(15)12-19-10-7-13-5-1-2-6-14(13)11-19/h1-2,5-6H,3-4,7-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAUFMSOTVCPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

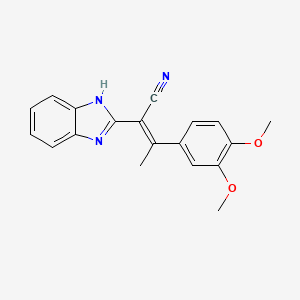
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)
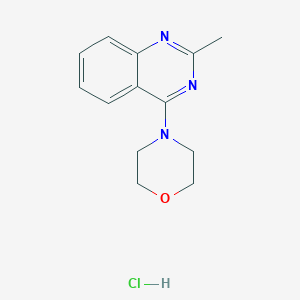

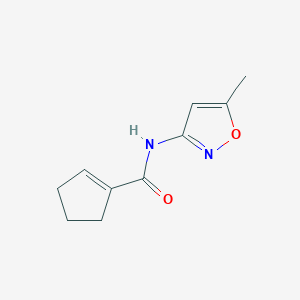
![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)
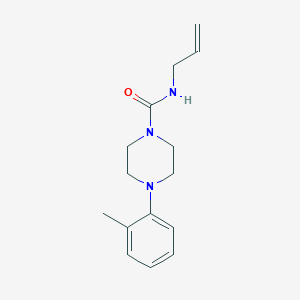
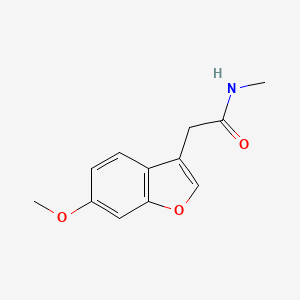
![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)